![molecular formula C20H18ClNO2 B5830467 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5830467.png)
4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol, also known as C16, is a synthetic compound that has been studied for its potential use as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising area of research for drug development.
作用机制
The mechanism of action of 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth and survival. 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival. 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has also been shown to inhibit the activity of the protein kinase C (PKC) family, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of AKT and PKC activity, and the protection of neurons from oxidative stress. 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol in lab experiments include its synthetic nature, which allows for precise control over the purity and concentration of the compound. 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has also been shown to have low toxicity, making it a safe candidate for further research. However, the limitations of using 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol in lab experiments include the need for further optimization of the synthesis method to increase yield and purity, as well as the need for further research to fully understand the mechanism of action of this compound.
未来方向
There are several future directions for research on 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol, including the optimization of the synthesis method to increase yield and purity, the identification of the specific signaling pathways targeted by this compound, and the development of more potent derivatives of 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol. Additionally, further research is needed to determine the efficacy of 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol in animal models of various diseases, as well as the potential side effects of this compound. Overall, the potential therapeutic applications of 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol make it a promising area of research for drug development.
合成方法
The synthesis of 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol involves several steps, including the reaction of 2-chlorobenzyl alcohol with 3-hydroxybenzaldehyde to form a benzyl ether intermediate. This intermediate is then reacted with 4-aminophenol to yield the final product, 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol. The synthesis of 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has been optimized to increase yield and purity, making it a viable candidate for further research.
科学研究应用
4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has also been studied for its potential use as a neuroprotective agent, with promising results in animal models of Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-[[3-[(2-chlorophenyl)methoxy]phenyl]methylamino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c21-20-7-2-1-5-16(20)14-24-19-6-3-4-15(12-19)13-22-17-8-10-18(23)11-9-17/h1-12,22-23H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFFNIRWYVHJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNC3=CC=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

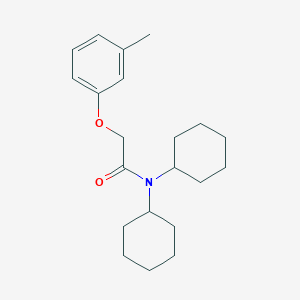
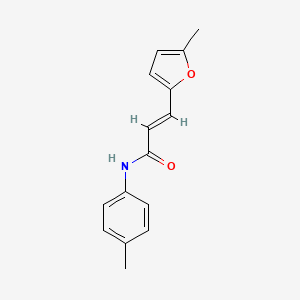

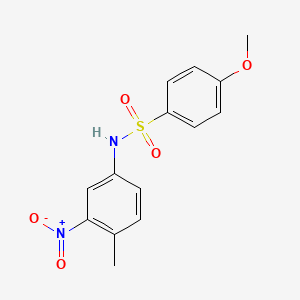
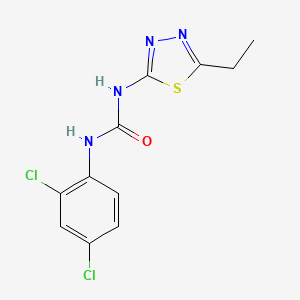
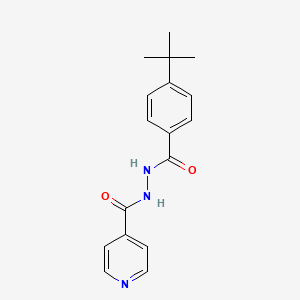
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5830461.png)
![6-(2,5-dimethoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5830470.png)
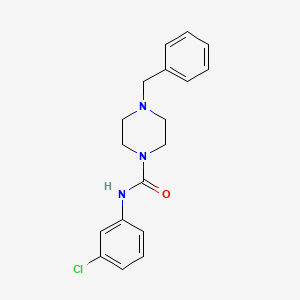
![2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide](/img/structure/B5830485.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B5830500.png)
![N'-(2-chloro-6-fluorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5830503.png)

![N-[4-(2-acetyl-3-oxo-1-buten-1-yl)phenyl]butanamide](/img/structure/B5830515.png)